![molecular formula C17H21FN4O B2494812 (4-(2-fluoroethyl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 2034561-63-0](/img/structure/B2494812.png)
(4-(2-fluoroethyl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. While the direct synthesis of the specific compound is not documented, related compounds such as pyrazolyl methanones and their derivatives are synthesized using various techniques including condensation reactions, and cyclization processes. For example, the synthesis of pyrazole derivatives can involve reactions between appropriate precursors under specific conditions, such as the presence of catalysts or under microwave irradiation to promote the formation of the desired compound (Cao et al., 2010).
Molecular Structure Analysis
The molecular structure of organic compounds is typically confirmed through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, crystallographic analysis can reveal the arrangement of atoms within a compound, providing insights into its geometric configuration and conformation (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of a compound can be influenced by its functional groups and molecular structure. Pyrazole derivatives, for instance, may undergo various chemical reactions, including nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. Theoretical studies, such as DFT calculations, can provide further insights into the chemical reactivity and stability of these compounds (Huang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Modeling
Research on cannabinoid receptor antagonists like SR141716 (rimonabant) has contributed to understanding molecular interactions and pharmacophore development. Conformational analysis and comparative molecular field analysis (CoMFA) have been employed to explore the steric and electrostatic requirements for cannabinoid receptor binding, offering insights into the design of receptor-specific ligands (Shim et al., 2002).
Synthesis and Structural Characterization
The synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety and their structural characterization through techniques like X-ray crystallography have been reported. These studies highlight the importance of structural analysis in confirming the identity and purity of synthesized compounds (Lv, Ding, & Zhao, 2013).
Biological Activity Exploration
Research on pyrazole and isoxazole derivatives has demonstrated their potential as antibacterial and antifungal agents. Novel compounds have shown significant activity against various bacterial and fungal strains, indicating the utility of these structural motifs in developing new antimicrobial agents (Sanjeeva, Reddy, & Venkata, 2022).
Fluorescent Logic Gates and Molecular Probes
Studies on compounds combining fluorescent properties with specific receptor targeting capabilities have led to the development of fluorescent logic gates. These compounds can act as molecular probes for studying biological systems, offering a blend of analytical utility and potential therapeutic applications (Gauci & Magri, 2022).
Antimicrobial and Phytotoxic Screening
Pyrazoline derivatives have been synthesized and evaluated for their antimicrobial and phytotoxic properties. Such studies provide a foundation for the development of new compounds with potential applications in agriculture and medicine (Mumtaz et al., 2015).
Eigenschaften
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-20-16(13-15(19-20)14-5-3-2-4-6-14)17(23)22-11-9-21(8-7-18)10-12-22/h2-6,13H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIGSLLRPAZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-fluoroethyl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.